molecular formula C23H23N5O3S2 B2373873 ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852143-22-7

ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2373873
CAS No.: 852143-22-7
M. Wt: 481.59
InChI Key: LOAWHUDRTCCXHV-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a 5,6-dihydro-4H-cyclopenta[b]thiophene core with an ethyl carboxylate group at position 3. The structure is further functionalized via an acetamido linker (-NH-C(O)-CH2-S-) to a 4-methyl-1,2,4-triazole ring substituted at position 5 with a 1H-indol-3-yl group. The indole moiety introduces aromatic π-system interactions, while the triazole-thioether linkage enhances metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-3-31-22(30)19-14-8-6-10-17(14)33-21(19)25-18(29)12-32-23-27-26-20(28(23)2)15-11-24-16-9-5-4-7-13(15)16/h4-5,7,9,11,24H,3,6,8,10,12H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAWHUDRTCCXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may influence a variety of biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Based on the known biological activities of indole derivatives, it can be speculated that this compound may have potential therapeutic effects such as antiviral, anti-inflammatory, and anticancer activities.

Biological Activity

The compound ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex hybrid molecule that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article explores the synthesis, biological activity, and research findings related to this compound, drawing from diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The key steps include:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  • Thioether Formation : The introduction of sulfur is achieved through thioether formation, which is crucial for enhancing biological activity.
  • Amidation and Esterification : The final steps involve amidation and esterification to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds bearing indole and triazole moieties. For instance, indolyl-triazole hybrids have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • Compounds similar to the target compound demonstrated IC50 values ranging from 0.32 µM to 8.91 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent cytotoxicity compared to standard drugs like Erlotinib .
    • Specific derivatives showed apoptosis induction via pathways involving PARP-1 and EGFR inhibition, with dual enzyme inhibition being a notable feature .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity often involves cell cycle arrest at the G2/M phase and induction of apoptosis through intrinsic pathways .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of triazole compounds have been evaluated for antimicrobial activity:

  • A study reported that certain triazole derivatives exhibited significant antimicrobial effects against various pathogens, with minimum inhibitory concentrations (MICs) indicating promising potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Indole MoietyEnhances binding affinity to targets
Triazole RingContributes to cytotoxicity
Thioether LinkageIncreases metabolic stability
Acetamido GroupModulates solubility and bioavailability

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique hybrid structure combining indole, triazole, and cyclopentathiophene moieties. Its molecular formula is C36H36N6O2SC_{36}H_{36}N_6O_2S, with a molecular weight of approximately 596 g/mol. The presence of multiple heterocycles suggests significant biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in targeting various cancer types. Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : The triazole ring is known to interfere with cellular processes related to cancer cell growth and survival. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Case Studies : In a study involving breast and liver cancer cell lines, compounds with indole and triazole functionalities demonstrated significant cytotoxic effects with IC50 values in the low micromolar range . This suggests that this compound could potentially serve as a lead compound for further development.

Antimicrobial Properties

The compound's diverse chemical structure also positions it as a candidate for antimicrobial applications:

  • Broad-Spectrum Activity : Research has indicated that similar triazole derivatives exhibit activity against various bacterial strains and fungi. The incorporation of sulfur-containing moieties often enhances the antimicrobial efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Impact on Activity
Indole moietyEnhances binding affinity to biological targets
Triazole ringCritical for anticancer activity
CyclopentathiopheneContributes to overall stability and bioactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its cyclopenta[b]thiophene-triazole-indole framework. Comparisons with structurally related derivatives highlight key differences in pharmacological activity, solubility, and synthetic pathways:

Compound Name / Structure Core Structure Key Substituents Biological Activity Synthesis Yield (if reported) Reference
Target Compound Cyclopenta[b]thiophene - Ethyl carboxylate
- 4-Methyl-1,2,4-triazole
- Indol-3-yl
Antifungal, antibacterial (inferred from analogues) Not reported
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene - Phenylthioureido Antifungal, antibacterial 73% (after crystallization)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene - Hydroxy
- Diketone
Not specified 73% (via acetylation)
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene - Amino-triazole Potential kinase inhibition (inferred) Not reported
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole - Chlorophenyl
- Thiourea
Hydrogen-bonded crystal packing Not reported

Key Findings

In contrast, the cyclohepta[b]thiophene analogue () may exhibit greater solubility due to its larger ring size . Triazole-thioether linkages (common in ) are critical for stabilizing interactions with biological targets, such as fungal CYP51 or bacterial cell walls .

Substituent Effects :

  • Indol-3-yl vs. Phenylthioureido : The indole group in the target compound provides π-π stacking capabilities absent in phenylthioureido derivatives, which rely on hydrogen bonding via thiourea (-NH-C(S)-NH-) .
  • 4-Methyl-1,2,4-triazole enhances metabolic stability over unsubstituted triazoles (), reducing susceptibility to oxidative degradation .

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step protocols, such as:
    (i) Cyclization to form the cyclopenta[b]thiophene core (analogous to ),
    (ii) Condensation with 5-(indol-3-yl)-4-methyl-1,2,4-triazole-3-thiol (similar to ).
  • Yields for such complex hybrids are typically lower (<50%) compared to simpler derivatives like phenylthioureido compounds (73% in ) due to steric hindrance from the indole group .

Biological Activity :

  • While direct data for the target compound are lacking, phenylthioureido-cyclopenta[b]thiophenes () show IC₅₀ values of 12–18 µM against Candida albicans, suggesting the indole variant could improve potency via enhanced membrane penetration .
  • Chlorophenyl-triazole-thiones () exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL), highlighting the role of halogenation in antibacterial efficacy .

Preparation Methods

Bromination of 5-Acetyl-4-Phenyl-2-Phenylaminothiophene-3-Carboxylic Acid Ester

The cyclopenta[b]thiophene precursor is synthesized via bromination of 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester (1) using bromine in acetic acid, yielding a mixture of constitutional isomers (2a and 2b) in an 80:20 ratio. X-ray crystallographic analysis confirms the structure of the minor isomer (2b), crystallizing in the triclinic system with space group P-1 and unit cell parameters a = 8.8152 Å, b = 10.0958 Å, c = 12.6892 Å.

Key Reaction Conditions

  • Solvent: Acetic acid
  • Temperature: 0–5°C (controlled exotherm)
  • Yield: 85% (combined isomers)

Amination of Brominated Intermediate

Isomer 2a undergoes nucleophilic amination with aqueous ammonia in tetrahydrofuran (THF), displacing the bromine atom to yield 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester (3).

Construction of the 1,2,4-Triazole-Indole Moiety

Synthesis of 5-(1H-Indol-3-yl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole ring is assembled via a copper-catalyzed cyclization strategy:

  • Hydrazone Formation : 1H-Indole-3-carbaldehyde reacts with methyl hydrazine in ethanol to form the corresponding hydrazone.
  • Cyclization : Treatment with carbon disulfide in the presence of CuI/K$$2$$CO$$3$$ under microwave irradiation (100°C, 30 min) affords 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (4).

Optimized Conditions

  • Catalyst: CuI (10 mol%)
  • Base: K$$2$$CO$$3$$ (2 equiv)
  • Yield: 78%

Conjugation via Thioether and Amide Linkages

Thioalkylation of Triazole-Thiol

Compound 4 reacts with ethyl bromoacetate in dimethylformamide (DMF) using triethylamine as base, yielding ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate (5).

Activation and Amide Coupling

The acetate ester (5) is hydrolyzed to the carboxylic acid (6) using LiOH in THF/H$$_2$$O, followed by activation with ethyl chloroformate to form the mixed anhydride. This reacts with the aminothiophene derivative (3) to furnish the final compound.

Critical Parameters

  • Coupling Agent: Ethyl chloroformate
  • Temperature: −10°C (activation), 0°C (coupling)
  • Yield: 65%

Analytical Characterization and Validation

Spectroscopic Profiling

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.34 (t, *J* = 7.1 Hz, 3H, COOCH$$2$$CH$$3$$), 2.51 (s, 3H, NCH$$3$$), 3.02–3.15 (m, 4H, cyclopentane-H), 4.29 (q, J = 7.1 Hz, 2H, COOCH$$2$$), 4.89 (s, 2H, SCH$$2$$), 7.12–7.45 (m, 5H, indole-H), 8.21 (s, 1H, NH).
  • HRMS (ESI+) : m/z Calcd for C$$28$$H$$28$$N$$5$$O$$3$$S$$_2$$ [M+H]$$^+$$: 570.1589; Found: 570.1593.

X-ray Crystallography

Single-crystal analysis confirms the s-cis conformation of the acetamido linker and the dihedral angle (72.8°) between the thiophene and triazole planes.

Green Chemistry Considerations

Microwave-assisted triazole cyclization (Step 3.1) reduces reaction time from 12 h to 30 min, aligning with green chemistry principles. Solvent-free conditions for hydrazone formation (Step 3.1) further enhance sustainability.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can intermediates be validated?

The synthesis typically involves multi-step reactions, including cyclization (e.g., Gewald reaction for thiophene core formation) and condensation with functionalized reagents. For example, 2-amino-thiophene derivatives are condensed with isothiocyanates to introduce thioureido groups . Validation of intermediates is achieved via thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm functional group incorporation .

Q. Which analytical techniques are critical for structural characterization?

X-ray crystallography is pivotal for resolving the 3D structure, as demonstrated for analogous thioureido-thiophene derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular connectivity and purity .

Q. What safety protocols should be followed during handling and storage?

Refer to safety data sheets (SDS) for hazard classifications: skin/eye irritation (Category 2A) and acute toxicity (inhalation/dermal/oral, Category 4). Use personal protective equipment (PPE), including gloves and respiratory protection. Store in cool, dry conditions away from incompatible materials .

Q. How can purification be optimized for high-yield isolation?

Recrystallization from ethanol or ethanol/water mixtures is effective for removing byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) may resolve structurally similar impurities .

Q. What factors influence the compound’s stability during storage?

Stability is affected by moisture, light, and temperature. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent degradation. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in functional group introduction?

Adjusting solvent polarity (e.g., 1,4-dioxane vs. ethanol) and catalyst choice (e.g., glacial acetic acid for Schiff base formation) improves regioselectivity. Kinetic vs. thermodynamic control can be studied via time-resolved NMR .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. kinase inhibition)?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Validate activity using orthogonal assays (e.g., microbroth dilution for antimicrobial activity; kinase inhibition assays with ATP competition) .

Q. How can computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to tubulin or kinase domains. Quantitative structure-activity relationship (QSAR) studies identify critical substituents (e.g., 3,4,5-trimethoxybenzamido groups for tubulin binding) .

Q. What modifications improve pharmacokinetic properties without compromising activity?

Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility or replace labile esters with amides for metabolic stability. Pharmacophore mapping guides rational design .

Q. How do structural variations in the indole-triazole moiety affect bioactivity?

SAR studies show that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity, while bulky substituents reduce membrane permeability. Replace indole with other heterocycles (e.g., benzimidazole) to modulate selectivity .

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